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Compound of Interest

Compound Name: Tributylbenzylammonium bromide
CAS No.: 25316-59-0
Cat. No.: B1213391

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Tributylbenzylammonium bromide (TBAB), a quaternary ammonium salt utilized in various
chemical and pharmaceutical applications. This document presents available Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols
for spectroscopic analysis, and includes a workflow diagram for logical process visualization.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for
Tributylbenzylammonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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The *H NMR spectrum of Tributylbenzylammonium bromide provides characteristic signals
corresponding to the protons of the benzyl and tributyl groups. The spectrum was reportedly
recorded in deuterated chloroform (CDCI3).[1]

Assignment Chemical Shift (ppm)
Aromatic Protons (CeH5s) 7.50 - 7.45

Benzylic Protons (CH2) 4.87

N-CH:z (Butyl) 3.34

CHz (Butyl) 1.80

CHz (Butyl) 1.40

CHs (Butyl) 0.99

Table 1: *H NMR chemical shifts of
Tributylbenzylammonium bromide in CDCls.[1]

13C NMR Data

Specific experimental 13C NMR data for Tributylbenzylammonium bromide is not readily
available in the public domain. However, based on the known chemical shifts of structurally
similar compounds, such as other benzyltrialkylammonium halides, the following table presents
the expected chemical shift ranges for the carbon atoms in Tributylbenzylammonium
bromide.
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Assignment Expected Chemical Shift (ppm)
Quaternary Carbon (Aromatic) 130 - 135

CH (Aromatic) 125-135

Benzylic CH2 60 - 70

N-CH: (Butyl) 55 - 65

CHz (Butyl) 20-30

CHz (Butyl) 15-25

CHs (Butyl) 10- 15

Table 2: Expected 13C NMR chemical shift

ranges for Tributylbenzylammonium bromide.

Infrared (IR) Spectroscopy

A specific, peer-reviewed IR spectrum with peak assignments for Tributylbenzylammonium
bromide is not publicly available. The table below lists the expected characteristic absorption
bands based on the functional groups present in the molecule.

Expected Absorption Range

Functional Group Vibration Mode
(cm~)

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-N 1000 - 1250 Stretching

C-H (Bend) 1350 - 1480 Bending

Table 3: Expected FT-IR
absorption bands for
Tributylbenzylammonium

bromide.
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Mass Spectrometry (MS)

The mass spectrometry data was obtained using Liquid Chromatography-Electrospray
lonization-Quadrupole Time-of-Flight (LC-ESI-QTOF).[2] The precursor ion corresponds to the
cationic portion of the molecule, [C19H34N]*.

Parameter Value
Precursor m/z 276.2686
Adduct [M]*

Table 4: ESI-MS precursor ion data for

Tributylbenzylammonium bromide.[2]

The fragmentation of the precursor ion yields several characteristic product ions.

m/z Relative Intensity
142.1594 999
91.0558 815
100.1129 669
184.2059 492
58.0707 222

Table 5: Major fragmentation peaks from MS/MS

analysis of Tributylbenzylammonium bromide.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (*H and *3C)

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of Tributylbenzylammonium bromide.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, Methanol-ds4, or DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.

e Instrument Setup:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the spectrometer to the specific solvent and probe.

o Set the experiment parameters for tH NMR, including the number of scans (typically 8-16),
relaxation delay, and acquisition time.

o For 3C NMR, a higher number of scans will be required due to the low natural abundance
of the 13C isotope.

o Data Acquisition:
o Acquire the *H NMR spectrum.
o Acquire the proton-decoupled *3C NMR spectrum.

» Data Processing:

[¢]

Apply Fourier transformation to the raw data.

o

Phase the resulting spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum.

o

Identify and list the chemical shifts of the peaks in both *H and 3C NMR spectra.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:
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o Place a small amount (1-2 mg) of Tributylbenzylammonium bromide into a clean, dry
agate mortar.

o Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

o Thoroughly grind the mixture with an agate pestle until a fine, homogeneous powder is
obtained.

e Pellet Formation:

o Transfer a portion of the powder into a pellet die.

o Assemble the die and place it in a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.
o Data Acquisition:

o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

o Record a background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm~—1.
» Data Processing:

o Perform a background correction on the sample spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry Protocol (LC-ESI-MS)

e Sample Preparation:

o Prepare a stock solution of Tributylbenzylammonium bromide in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution with the mobile phase to a final concentration of 1-10 pg/mL.
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 Liquid Chromatography:
o Use a suitable C18 reversed-phase column.

o Set a flow rate and gradient appropriate for the separation of the analyte from any
impurities. A typical mobile phase could be a gradient of water and acetonitrile with a small
amount of formic acid to aid ionization.

e Mass Spectrometry:
o Use an ESI source in positive ion mode.

o Optimize the source parameters, including capillary voltage, cone voltage, and desolvation
gas flow and temperature.

o Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 Da).

o For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion
(m/z 276.27) and applying collision-induced dissociation (CID) to generate fragment ions.

o Data Analysis:
o Identify the [M]* ion in the full scan spectrum.
o Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Tributylbenzylammonium bromide.
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General Workflow for Spectroscopic Analysis
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A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Benzyltributylammonium bromide(25316-59-0) 1H NMR spectrum [chemicalbook.com]

e 2. Benzyltributylammonium bromide | C19H34N+ | CID 124611 - PubChem
[pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [Spectroscopic Analysis of Tributylbenzylammonium
Bromide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213391/docs#spectroscopic-analysis-of-
tributylbenzylammonium-bromide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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